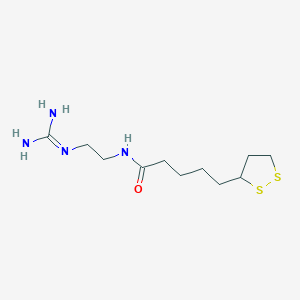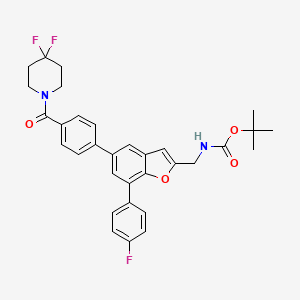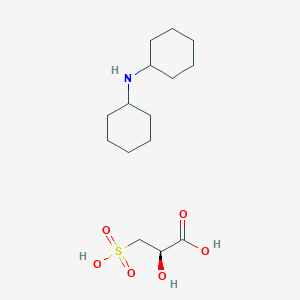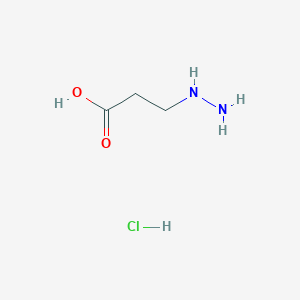![molecular formula C7H14ClNO B12822018 (3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride CAS No. 2231675-05-9](/img/structure/B12822018.png)
(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a derivative of bicyclo[1.1.1]pentane, a structure known for its unique three-dimensional shape and rigidity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a continuous flow process to generate [1.1.1]propellane, which is then derivatized into various bicyclo[1.1.1]pentane species.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation would be essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) are used for O-alkylation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of (3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity to target proteins or enzymes. The methoxy and amine groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride: Similar structure but with a methyl group instead of a methoxy group.
3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride: Similar structure but without the methanamine group.
N-(3-(2-(4-Chlorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-2-cyclobutane-1-carboxamide: A more complex derivative with additional functional groups.
Uniqueness
(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride is unique due to its combination of the bicyclo[1.1.1]pentane core with both methoxy and methanamine groups. This combination provides a balance of rigidity and functional group diversity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
2231675-05-9 |
|---|---|
Formule moléculaire |
C7H14ClNO |
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
(3-methoxy-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-9-7-2-6(3-7,4-7)5-8;/h2-5,8H2,1H3;1H |
Clé InChI |
OLXSLEJTPMWKBM-UHFFFAOYSA-N |
SMILES canonique |
COC12CC(C1)(C2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4S,6R)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12821939.png)
![tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate](/img/structure/B12821940.png)
![5,6,7,8-Tetrahydrobenzothiopheno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12821945.png)

![2-(2-Methylbutyl)-1h-benzo[d]imidazole](/img/structure/B12821959.png)



![3-Bromo-5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B12821986.png)
![Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]](/img/structure/B12821988.png)




